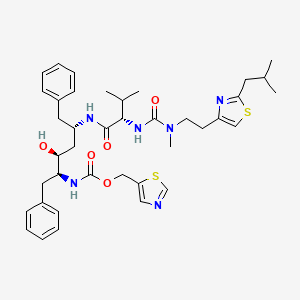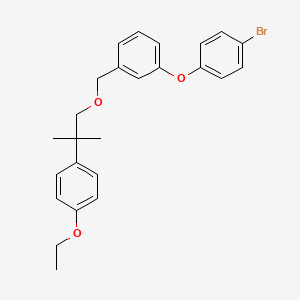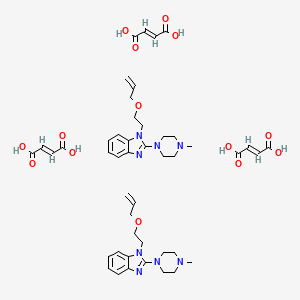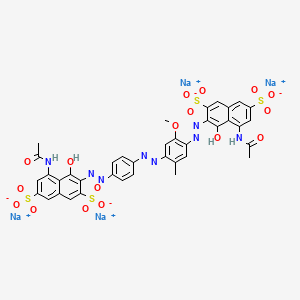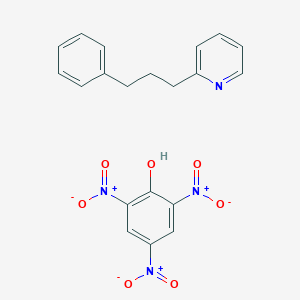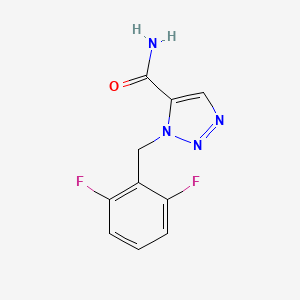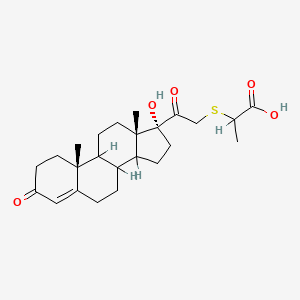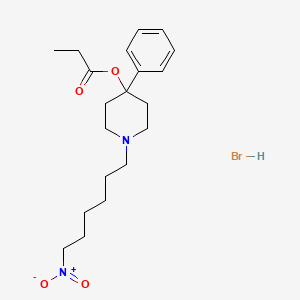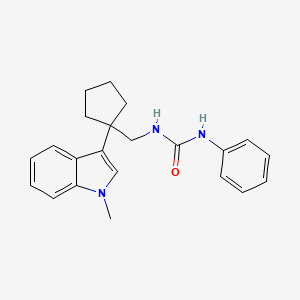
Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido acético, ((1,1’-bifenil)-4-iloxi)-, 2-(((3,4-dimetilfenil)amino)tioxometil)hidrazida es un compuesto orgánico complejo con una estructura única que combina funcionalidades de bifenilo, ácido acético e hidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido acético, ((1,1’-bifenil)-4-iloxi)-, 2-(((3,4-dimetilfenil)amino)tioxometil)hidrazida típicamente involucra múltiples pasos. Un método común comienza con la preparación del derivado de ácido acético bifenil-4-iloxi, seguido de la introducción del grupo hidrazida. Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación para garantizar que el compuesto cumpla con las especificaciones requeridas para sus aplicaciones previstas.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido acético, ((1,1’-bifenil)-4-iloxi)-, 2-(((3,4-dimetilfenil)amino)tioxometil)hidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción se puede utilizar para alterar el estado de oxidación del compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, lo que potencialmente altera las propiedades del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para lograr el resultado deseado.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir un derivado de ácido carboxílico, mientras que la reducción podría producir un derivado de amina.
Aplicaciones Científicas De Investigación
El ácido acético, ((1,1’-bifenil)-4-iloxi)-, 2-(((3,4-dimetilfenil)amino)tioxometil)hidrazida tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede tener potencial como sonda bioquímica o como parte de un programa de descubrimiento de fármacos.
Medicina: Su estructura única podría convertirlo en un candidato para aplicaciones terapéuticas, particularmente en el direccionamiento de vías biológicas específicas.
Industria: Podría utilizarse en el desarrollo de nuevos materiales o como catalizador en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido acético, ((1,1’-bifenil)-4-iloxi)-, 2-(((3,4-dimetilfenil)amino)tioxometil)hidrazida implica su interacción con dianas moleculares específicas. Estas interacciones pueden modular las vías biológicas, lo que lleva a diversos efectos. Las dianas moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de bifenilo y moléculas que contienen hidrazida. Estos compuestos comparten similitudes estructurales, pero pueden diferir en sus grupos funcionales específicos y propiedades generales.
Singularidad
Lo que distingue al ácido acético, ((1,1’-bifenil)-4-iloxi)-, 2-(((3,4-dimetilfenil)amino)tioxometil)hidrazida es su combinación única de grupos funcionales, que pueden conferir propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
126006-80-2 |
|---|---|
Fórmula molecular |
C23H23N3O2S |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)-3-[[2-(4-phenylphenoxy)acetyl]amino]thiourea |
InChI |
InChI=1S/C23H23N3O2S/c1-16-8-11-20(14-17(16)2)24-23(29)26-25-22(27)15-28-21-12-9-19(10-13-21)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,27)(H2,24,26,29) |
Clave InChI |
VBNJTUGBYRWSNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


